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Compound of Interest

Compound Name: Srpkin-1

Cat. No.: B608193

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals on the discovery, synthesis, and biological activity of
Srpkin-1, a potent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2
(SRPK1/2).

Executive Summary

Srpkin-1 is a first-in-class covalent inhibitor of SRPK1 and SRPK2, developed through
structure-guided drug design.[1][2] Its discovery was prompted by the observation that the
chemical scaffold of Alectinib, an approved anti-cancer drug, exhibited cross-reactivity with
SRPK1.[1][2] Srpkin-1 distinguishes itself by forming an irreversible covalent bond with a
tyrosine residue within the ATP-binding pocket of the kinase, a novel mechanism for kinase
inhibition.[2] This irreversible binding leads to potent and selective inhibition of SRPK1/2, which
play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of
serine/arginine-rich (SR) splicing factors.[1][2] A key therapeutic application of Srpkin-1 is its
ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF),
shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic
VEGF-A165b isoform.[1][2][3] This anti-angiogenic activity has been demonstrated in
preclinical models of neovascular eye disease, highlighting its potential for therapeutic
development.[1][2][3]

Quantitative Data
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The biological activity and selectivity of Srpkin-1 have been characterized through various in
vitro and in vivo assays. The following tables summarize the key quantitative data.

Target IC50 (nM) Inhibition Type
SRPK1 35.6 Covalent, Irreversible
SRPK2 98 Covalent, Irreversible

Data sourced from MedchemExpress and Hatcher et al., 2018.[2][4]
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Data sourced from Hatcher et al., 2018 and MedchemExpress.[1][4]

Signaling Pathway and Mechanism of Action

Srpkin-1 exerts its biological effects by targeting the SRPK1/2-mediated signaling pathway,
which is a critical regulator of mMRNA splicing.

SRPK1/VEGF Signaling Pathway
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SRPK1 is a key kinase that phosphorylates SR proteins, such as SRSF1.[5] This
phosphorylation is a critical step for the nuclear import of SR proteins and their subsequent
participation in the spliceosome assembly.[5] In the context of angiogenesis, phosphorylated
SRSF1 promotes the selection of the proximal splice site in the VEGF pre-mRNA, leading to
the production of the pro-angiogenic VEGF-Al165a isoform.[5]

Srpkin-1, by irreversibly inhibiting SRPK1, blocks the phosphorylation of SRSF1. This prevents
the preferential selection of the pro-angiogenic splice site. Consequently, the splicing
machinery defaults to a distal splice site, resulting in the production of the anti-angiogenic
VEGF-A165b isoform.
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Nucleus
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Click to download full resolution via product page
Figure 1. Srpkin-1 mediated inhibition of the SRPK1/VEGF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization

of Srpkin-1.

Chemical Synthesis of Srpkin-1

The synthesis of Srpkin-1 is a multi-step process involving the preparation of key intermediates

followed by a final coupling reaction.
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Figure 2. High-level workflow for the chemical synthesis of Srpkin-1.
Protocol:

e Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

(Intermediate 1):

o To a solution of 3-bromobenzenesulfonyl fluoride (500 mg, 2.09 mmol) in DMSO (10 mL),
add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron),
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potassium acetate, and Pd(dppf)Cl2.

o

Degas the mixture and heat at 80°C for 3 hours.

[e]

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

o

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

[¢]

Purify the residue by column chromatography to yield the desired product.[1]

¢ Synthesis of 3-(3-cyano-9-ethyl-6,6-dimethyl-11-0x0-6,11-dihydro-5H-benzo[b]carbazol-8-
yl)benzenesulfonyl fluoride (Srpkin-1):

o In a microwave vial, combine 8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-
benzo[b]carbazol-11-one (Intermediate 2), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)benzenesulfonyl fluoride (Intermediate 1), potassium carbonate, and a palladium
catalyst such as Pd(dppf)CI2 in a mixture of dioxane and water.

o Degas the mixture and heat in a microwave reactor at 120°C for 30 minutes.
o After cooling, dilute with ethyl acetate and wash with water and brine.
o Dry the organic layer, filter, and concentrate.

o Purify the crude product by reverse-phase HPLC to obtain Srpkin-1 as a solid.[1]

In Vitro Kinase Assay (Z-Lyte™)

This protocol describes the determination of the in vitro potency of Srpkin-1 against SRPK1
and SRPK2 using the Z-Lyte™ Kinase Assay.[2]

Materials:
e Recombinant human SRPK1 or SRPK2
e Z-Lyte™ Kinase Assay Kit - Ser/Thr 18 Peptide

« ATP
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Test compound (Srpkin-1) in 100% DMSO

Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgClI2, 1 mM EGTA)

Development Reagent A

384-well assay plate

Fluorescent plate reader

Procedure:

Prepare serial dilutions of Srpkin-1 in 100% DMSO.

In a 384-well plate, add 100 nL of the diluted Srpkin-1 or DMSO (vehicle control).

Add 2.4 pL of kinase buffer to each well.

Add 5 pL of a 2x peptide/kinase mixture (final concentration of 2 uM Ser/Thr 18 peptide and
3.74-37 ng of SRPK1 or SRPK2).

Initiate the kinase reaction by adding 2.5 pL of 4x ATP solution (final concentration of 25 uM).
The total reaction volume is 10 pL.

Incubate the plate at room temperature for 1 hour.

Stop the reaction by adding 5 pL of a 1:1024 dilution of Development Reagent A.

Incubate at room temperature for 1 hour to allow for the development of the fluorescent
signal.

Read the plate on a fluorescent plate reader (excitation/emission wavelengths as per kit
instructions).

Analyze the data to determine the percent inhibition and calculate the IC50 value.[2]

Cellular SR Protein Phosphorylation Assay (Western
Blot)
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This protocol details the assessment of Srpkin-1's effect on SR protein phosphorylation in a
cellular context.[1]

Materials:

Hela cells

o Growth medium (DMEM + 10% FBS + 1% Pen/Strep)
e Srpkin-1

e DMSO (vehicle control)

» Cold PBS with protease and phosphatase inhibitors

e Lysis buffer

e Primary antibody: anti-phospho-SR (mAb104)

e Secondary antibody: HRP-conjugated anti-mouse 1gG
e Loading control antibody (e.g., anti-actin)

e Chemiluminescent substrate

o Western blotting equipment

Procedure:

o Plate HelLa cells and grow to approximately 90% confluency.

o Treat the cells with the desired concentrations of Srpkin-1 (e.g., 200 nM) or DMSO for 16
hours.

o For washout experiments, aspirate the media, wash the cells three times with fresh DMEM,
and then add fresh growth medium for an additional period before harvesting.

o Harvest the cells by washing with cold PBS and then scraping into cold PBS containing
protease and phosphatase inhibitors.
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» Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.
o Determine the protein concentration of the lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

» Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour
at room temperature.

 Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

» Strip the membrane and re-probe with a loading control antibody to ensure equal protein
loading.

o Quantify the band intensities to determine the relative levels of SR protein phosphorylation.

[1]

In Vivo Angiogenesis Model (Murine Choroidal
Neovascularization)

This protocol outlines the procedure to evaluate the anti-angiogenic efficacy of Srpkin-1in a
mouse model of laser-induced choroidal neovascularization (CNV).[3][4]

Materials:
e C57BL/6 mice
o Laser photocoagulator

e Srpkin-1 formulated for intravitreal injection
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» Vehicle control

o Fluorescein angiography imaging system

o Choroidal flat mounts preparation reagents
Procedure:

» Anesthetize the mice and dilate their pupils.

¢ Use a laser photocoagulator to induce rupture of Bruch's membrane at four locations in the
posterior pole of each eye, avoiding major retinal vessels.

o Immediately after laser injury, perform an intravitreal injection of Srpkin-1 (e.g., at 50 nM or
300 nM in a 1 pL volume) or vehicle control.

» Repeat injections as required by the experimental design (e.g., 5 times over the course of
the study).

o At a predetermined endpoint (e.g., 7-14 days post-laser), perform fluorescein angiography to
visualize and quantify the area of CNV leakage.

o Euthanize the mice and enucleate the eyes.

e Prepare choroidal flat mounts and stain with an appropriate vascular marker (e.g., isolectin
B4).

e Image the flat mounts by confocal microscopy and measure the area of the CNV lesions.

o Compare the CNV areas between the Srpkin-1-treated and vehicle-treated groups to
determine the efficacy of the inhibitor.[3][4]

Conclusion

Srpkin-1 represents a significant advancement in the development of selective kinase
inhibitors, particularly those targeting the regulation of mMRNA splicing. Its unique covalent
mechanism of action and demonstrated efficacy in modulating VEGF splicing provide a strong
rationale for its further investigation as a potential therapeutic agent for neovascular diseases,
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such as wet age-related macular degeneration, and potentially for various cancers where
SRPK1/2 and angiogenesis play a critical role. The detailed protocols and data presented in
this guide offer a solid foundation for researchers to build upon in their exploration of Srpkin-1
and the broader field of splicing factor kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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